4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol
説明
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol is a substituted purine derivative featuring a 2-chloro group, a 9-isopropyl substituent, and a 6-(2-aminoethylphenol) moiety. Purine derivatives are well-known for their biological activities, particularly as kinase inhibitors, with modifications at positions 2, 6, and 9 significantly influencing pharmacological properties. The phenol group in this compound may enhance aqueous solubility compared to lipophilic substituents like adamantane, while the ethylamine linker could facilitate hydrogen bonding interactions in biological targets .
特性
IUPAC Name |
4-[2-[(2-chloro-9-propan-2-ylpurin-6-yl)amino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-7-11-3-5-12(23)6-4-11/h3-6,9-10,23H,7-8H2,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUREAGNPJJHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving chlorination and isopropylation.
Linking the Purine Base to Ethylamine: The purine base is then reacted with ethylamine under controlled conditions to form the intermediate compound.
Attachment of the Phenol Group: Finally, the intermediate is reacted with phenol under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs include adamantane-substituted purines (e.g., 3c , 3d , 3e , 3f in ) and phosphonate derivatives (). Key differences lie in the substituents at the purine’s 6-position:
Physicochemical Properties
- Melting Points: Adamantane derivatives (e.g., 3c–3f) melt at 63–72°C, consistent with crystalline, lipophilic structures . The target compound’s phenol group may raise its melting point due to stronger intermolecular hydrogen bonds.
- Solubility: Adamantane derivatives require cyclodextrin complexation for aqueous solubility, whereas the phenol group in the target compound may confer intrinsic water solubility .
Crystallographic and Conformational Analysis
- Adamantane Derivatives : Crystal structures (e.g., ) show intermolecular N–H⋯N and C–H⋯Cl interactions stabilizing the lattice. Dihedral angles between purine and benzene rings range from 76.44° to 82.39°, indicating significant torsion .
- Computational modeling would be required to predict torsion angles and compare them to adamantane analogs .
生物活性
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol, a compound derived from purine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a phenolic group and a chloro-substituted purine moiety. Its molecular formula is C14H16ClN5O, and it exhibits properties typical of purine derivatives, including interactions with nucleic acid metabolism and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Chlorination of Purine Derivatives : The initial step involves chlorination of a purine to introduce the chloro group.
- Alkylation : The introduction of the isopropyl group is achieved through alkylation reactions.
- Phenolic Coupling : Finally, the compound is coupled with a phenolic derivative to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:
- Inhibition of Purine Nucleoside Phosphorylase (PNP) : Similar compounds have shown significant inhibitory effects on PNP, which is crucial in purine metabolism. Inhibitors targeting PNP have potential therapeutic applications in treating T-cell malignancies and certain infections .
- Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells .
- Kinase Inhibition : The compound may also interact with receptor tyrosine kinases involved in angiogenesis, further supporting its potential as an anticancer agent .
Case Studies
- Cytotoxicity Studies : In vitro studies have shown that related purine derivatives possess IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent biological activity .
- Selectivity Profiles : A comparative analysis revealed that certain derivatives exhibited over 60-fold selectivity for pathogenic enzymes compared to human enzymes, suggesting a promising therapeutic index for clinical applications .
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| PNP Inhibition | IC50 values as low as 19 nM | |
| Cytotoxicity | Selective against T-cell lines | |
| Kinase Inhibition | IC50 values around 1.46 µM |
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Chlorination | Introduction of Cl atom to purine |
| Alkylation | Addition of isopropyl group |
| Phenolic Coupling | Formation of final compound |
Q & A
Basic: What are the key synthetic pathways for 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol?
Answer:
The compound is synthesized via multi-step organic reactions, starting with functionalization of the purine core. A common approach involves coupling 2-chloro-9-isopropyl-9H-purine-6-amine with 4-(2-aminoethyl)phenol derivatives under nucleophilic substitution conditions. Purification is achieved using column chromatography, and structural confirmation is performed via NMR and single-crystal X-ray diffraction (SC-XRD) . SC-XRD data (e.g., bond lengths: C–C = 1.384–1.514 Å, angles: 107.8–117.7°) ensure stereochemical accuracy .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.7 ppm, isopropyl groups at δ 1.2–1.5 ppm) and confirms regioselectivity .
- SC-XRD : Resolves molecular geometry (e.g., dihedral angles between purine and phenol rings: 59.4–61.1°), hydrogen bonding (N–H···O), and packing motifs .
- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) .
Advanced: How can researchers resolve contradictions in purity assessments caused by diastereomeric impurities?
Answer:
Diastereomers may arise during synthesis due to chiral centers (e.g., in the isopropyl or ethylphenol moieties). To resolve this:
- Use chiral HPLC with a polysaccharide column (e.g., Chiralpak®) to separate enantiomers .
- Apply differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities .
- Validate purity via 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents .
Advanced: How do substituents like the adamantyl group (in related analogs) influence reactivity and binding affinity?
Answer:
Bulky substituents (e.g., adamantyl) enhance hydrophobic interactions in enzyme binding pockets. For example:
- Adamantyl analogs show improved kinase inhibition (IC₅₀ < 100 nM) due to steric complementarity with ATP-binding sites .
- Substituent effects on solubility can be quantified via Hansen solubility parameters (HSPs) and molecular dynamics simulations .
Advanced: What methodologies address conflicting solubility data in polar vs. nonpolar solvents?
Answer:
Contradictions often arise from polymorphic forms or aggregation. Mitigation strategies include:
- Solvent Screening : Use a ternary phase diagram (e.g., water/ethanol/ethyl acetate) to identify optimal crystallization conditions .
- Dynamic Light Scattering (DLS) : Detect aggregates in solution that skew solubility measurements .
- Thermogravimetric Analysis (TGA) : Measure solvent retention in crystalline forms .
Advanced: How can researchers design experiments to evaluate kinase inhibition mechanisms?
Answer:
- Enzyme Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure IC₅₀ values .
- Molecular Docking : Model interactions with kinases (e.g., CDK2) using software like AutoDock Vina. Key residues (e.g., Lys33, Glu81) often form hydrogen bonds with the purine core .
- Mutagenesis Studies : Validate binding by introducing point mutations (e.g., Lys33Ala) and assessing activity loss .
Advanced: What strategies optimize solubility without compromising bioactivity?
Answer:
- Prodrug Design : Introduce phosphate or PEG groups on the phenol moiety to enhance aqueous solubility .
- Co-Crystallization : Use co-formers like succinic acid to improve dissolution rates (verified via SC-XRD and dissolution testing) .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to bypass solubility limitations .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Use PPE (gloves, goggles) due to potential irritancy (H315, H319 hazards) .
- Work in a fume hood to avoid inhalation of fine particles .
- Store under inert atmosphere (N₂ or Ar) at 4°C to prevent degradation .
Advanced: How can AI-driven tools (e.g., COMSOL) improve reaction optimization?
Answer:
- Process Simulation : Model reaction kinetics and heat transfer to identify optimal conditions (e.g., 60°C, 12 hr for coupling reactions) .
- Machine Learning : Train models on historical data to predict yields based on solvent polarity, catalyst loading, and temperature .
- Real-Time Monitoring : Integrate AI with PAT (Process Analytical Technology) for in-situ adjustments during synthesis .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Testing : Incubate in buffers (pH 1–9) and analyze degradation via HPLC .
- Plasma Stability Assays : Expose to human plasma (37°C, 24 hr) and quantify remaining compound using LC-MS .
- Forced Degradation Studies : Use heat (40–60°C), light (ICH Q1B), and oxidants (H₂O₂) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
